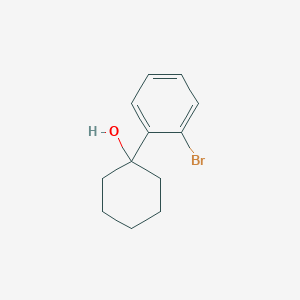

1-(2-Bromophenyl)cyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKXLFAJLQNFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307727 | |

| Record name | 1-(2-Bromophenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255837-16-2 | |

| Record name | 1-(2-Bromophenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255837-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromophenyl Cyclohexan 1 Ol

Grignard-Type Reactions and Organometallic Additions

The most direct route to 1-(2-bromophenyl)cyclohexan-1-ol involves the nucleophilic addition of a 2-bromophenyl organometallic species to a cyclohexanone (B45756) carbonyl. This approach builds the carbon skeleton and sets the stereochemistry in a single key step.

Nucleophilic Addition of 2-Bromophenyl Organometallic Reagents to Cyclohexanone Derivatives

The classical and most widely employed method for this transformation is the Grignard reaction. This involves the preparation of 2-bromophenylmagnesium bromide from 2-bromo-bromobenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) pearson.comyoutube.com. The resulting Grignard reagent, a potent nucleophile, is then reacted with cyclohexanone. The negatively polarized carbon of the 2-bromophenyl group attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the final product, this compound pearson.com.

The general reaction scheme is as follows:

Formation of the Grignard Reagent: 2-C₆H₄Br + Mg → 2-C₆H₄MgBr

Addition to Cyclohexanone: 2-C₆H₄MgBr + C₆H₁₀O → C₁₂H₁₅BrOMgBr

Acidic Workup: C₁₂H₁₅BrOMgBr + H₃O⁺ → this compound + Mg(OH)Br

While specific yields for this exact reaction are not extensively reported in readily available literature, analogous reactions of phenylmagnesium bromide with cyclohexanone derivatives are well-established, suggesting this is a viable synthetic route orgsyn.org.

Stereochemical Considerations in Organometallic Addition Pathways

The addition of a nucleophile to a cyclohexanone ring can proceed via two main trajectories: axial or equatorial attack. The stereochemical outcome is influenced by a combination of steric and electronic factors researchgate.net. For simple, unhindered Grignard reagents, the stereoselectivity can be nuanced.

In the case of the addition of a 2-bromophenyl Grignard reagent to cyclohexanone, the approach of the bulky nucleophile will be a significant determinant of the stereochemistry. The two possible modes of attack lead to different chair conformations of the product. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to cyclic ketones. This model suggests that the nucleophile will approach the carbonyl carbon from the least hindered trajectory, which is typically anti-periplanar to the largest adjacent substituent. In the case of an unsubstituted cyclohexanone, torsional strain and steric hindrance are the primary factors to consider.

The stereochemistry of the Grignard reaction can be influenced by the specific halide of the Grignard reagent, with alkylmagnesium iodides sometimes showing higher levels of selectivity in additions to β-hydroxy ketones nih.gov. While not directly applicable to cyclohexanone, this highlights the potential for subtle electronic effects to influence the stereochemical course of the reaction.

Exploration of Alternative Organometallic Reagents for Enhanced Selectivity

To improve upon the selectivity and reactivity of Grignard reagents, other organometallic species can be employed.

Organolithium Reagents: 2-Bromophenyllithium, which can be prepared from 2-dibromobenzene and n-butyllithium, is another potent nucleophile for this transformation. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to a decrease in selectivity saskoer.ca.

Organocerium Reagents: The use of organocerium reagents, prepared in situ from the corresponding organolithium or Grignard reagent and a cerium(III) salt like cerium(III) chloride, offers several advantages wikipedia.orgiupac.org. These reagents are known for their high oxophilicity and reduced basicity compared to Grignard and organolithium reagents. This can lead to cleaner reactions with fewer side products, particularly with enolizable ketones. Organocerium reagents often exhibit a high preference for 1,2-addition to α,β-unsaturated carbonyls and can provide different stereochemical outcomes compared to traditional organometallics wikipedia.orgiupac.orgresearchgate.netliverpool.ac.uk. The use of a chiral ligand in conjunction with an organocerium reagent could potentially induce enantioselectivity in the addition to cyclohexanone liverpool.ac.uk.

| Reagent Type | Precursors | Key Characteristics | Potential for Selectivity |

| Grignard Reagent | 2-Bromobromobenzene, Mg | Standard, widely used nucleophile. | Moderate, influenced by steric and electronic factors. |

| Organolithium Reagent | 2-Dibromobenzene, n-BuLi | Highly reactive nucleophile. | Potentially lower selectivity due to high reactivity. |

| Organocerium Reagent | 2-Bromophenyllithium/Grignard, CeCl₃ | High oxophilicity, low basicity. | Can offer different and potentially higher selectivity. Amenable to chiral modification. |

Reduction-Based Synthetic Routes

An alternative synthetic strategy involves the formation of the carbon-carbon bond first, followed by the reduction of a ketone precursor, 2-(2-bromophenyl)cyclohexanone. This approach decouples the bond formation from the creation of the hydroxyl group, offering different opportunities for stereocontrol.

Stereoselective Reduction of 2-(Bromophenyl)cyclohexanones

The synthesis of the precursor ketone, 2-(2-bromophenyl)cyclohexanone, can be achieved through various methods, such as the reaction of 1-pyrrolidino-1-cyclohexene with a 2-bromophenacyl bromide derivative prepchem.com. Once obtained, the stereoselective reduction of the carbonyl group becomes the key step.

The reduction of 2-substituted cyclohexanones with hydride reagents like sodium borohydride (NaBH₄) has been a subject of detailed study. The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl carbon. For 2-halocyclohexanones, the inclusion of both implicit and explicit solvation models in theoretical calculations is crucial to accurately predict the experimentally observed preference for the formation of the cis product vu.nl.

The reduction of 2-methylcyclohexanone with sodium borohydride is a well-documented example where the ratio of the resulting cis and trans alcohols can be determined by ¹H-NMR spectroscopy mnstate.edu. Similar principles would apply to the reduction of 2-(2-bromophenyl)cyclohexanone, where the bulky 2-bromophenyl group would significantly influence the facial selectivity of the hydride attack. The use of ceric chloride in conjunction with sodium borohydride has been shown to alter the stereochemical outcome of the reduction of some cyclopentanones, suggesting that Lewis acid additives could be a tool to control the diastereoselectivity in the reduction of 2-(2-bromophenyl)cyclohexanone scielo.br.

| Reducing Agent | Additives | Expected Major Isomer |

| Sodium Borohydride (NaBH₄) | None | Typically the cis-alcohol is favored in the reduction of 2-halocyclohexanones. |

| Sodium Borohydride (NaBH₄) | Ceric Chloride (CeCl₃) | May alter the cis/trans ratio, potentially favoring the trans-alcohol. |

| Lithium Aluminum Hydride (LiAlH₄) | None | A more powerful reducing agent, may exhibit different selectivity compared to NaBH₄. |

Catalytic Hydrogenation Approaches for Stereocontrol

Catalytic hydrogenation offers a powerful and often highly stereoselective method for the reduction of ketones. The hydrogenation of substituted cyclohexanones can be achieved using various metal catalysts, such as platinum, palladium, or ruthenium, under a hydrogen atmosphere princeton.edursc.org.

The stereochemical outcome of catalytic hydrogenation is highly dependent on the catalyst, solvent, and substrate structure. For 2-substituted cyclohexanones, the catalyst surface plays a crucial role in directing the approach of hydrogen to the carbonyl group. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face. The bulky 2-bromophenyl group in 2-(2-bromophenyl)cyclohexanone would be expected to strongly influence this adsorption, likely leading to a high degree of stereoselectivity.

Transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous hydrogen, is another effective method for the stereoselective reduction of cyclic ketones. For instance, the transfer hydrogenation of 2-norbornanone over a zirconia catalyst has been shown to be highly diastereoselective nih.gov. This suggests that similar methodologies could be applied to the reduction of 2-(2-bromophenyl)cyclohexanone to achieve high levels of stereocontrol.

| Hydrogenation Method | Catalyst | Hydrogen Source | Potential for Stereocontrol |

| Catalytic Hydrogenation | PtO₂, Pd/C, Ru/C | H₂ gas | High, dependent on catalyst and substrate adsorption. |

| Transfer Hydrogenation | ZrO₂, Al₂O₃ | Isopropanol, etc. | High, can be influenced by the hydrogen donor and catalyst. |

Novel and Emerging Synthetic Strategies

The quest for more efficient, atom-economical, and sustainable chemical processes has driven the development of innovative synthetic methods. For a molecule like this compound, this involves moving beyond traditional two-component Grignard additions to more sophisticated approaches.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. While a specific multi-component reaction for the direct synthesis of this compound is not yet widely documented in scientific literature, the principles of MCRs offer a conceptual framework for its potential one-pot synthesis.

Table 1: Conceptual Multi-Component Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Potential Product |

| 1,2-Dibromobenzene (B107964) | Cyclohexanone | Metal (e.g., Mg, Zn) | - | This compound |

This table represents a conceptual pathway and is not based on a documented reaction.

The traditional Grignard synthesis of this compound is inherently regioselective, with the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon of cyclohexanone. However, achieving high chemoselectivity can be a challenge, especially in the presence of other reactive functional groups.

Recent advancements in organometallic chemistry have focused on enhancing the selectivity of such additions. The use of organoiron(II) reagents, for instance, has been shown to lead to highly stereoselective additions to cyclohexanone derivatives, with the C-C bond formation occurring preferentially from the equatorial direction rsc.org. While this specific example focuses on stereoselectivity, it highlights the potential of using alternative organometallic reagents to control reaction outcomes.

Furthermore, the regioselective 1,4-conjugate addition of Grignard reagents to α,β-unsaturated systems is an area of active research organic-chemistry.org. While cyclohexanone itself is not an α,β-unsaturated ketone, this research underscores the ongoing efforts to control the regioselectivity of Grignard additions in more complex systems, which could be applicable to derivatives of cyclohexanone.

Table 2: Factors Influencing Selectivity in the Synthesis of 1-Arylcyclohexanols

| Factor | Influence on Selectivity |

| Nature of the Metal | Can alter the reactivity and steric bulk of the organometallic reagent, influencing the approach to the carbonyl group. |

| Solvent | Can affect the aggregation state and reactivity of the organometallic reagent. |

| Additives (e.g., Lewis acids) | Can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the stereochemical outcome. |

| Temperature | Can impact the kinetic versus thermodynamic control of the reaction. |

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. The synthesis of Grignard reagents, which is often exothermic and can be hazardous on a large scale in batch processes, is particularly well-suited for continuous flow systems.

Recent studies have demonstrated the successful continuous flow synthesis of Grignard reagents from aryl halides and magnesium metal aiche.orgresearchgate.net. This is directly applicable to the synthesis of 2-bromophenylmagnesium bromide, the key intermediate for producing this compound. In a typical flow setup, a solution of 2-bromobenzene in an appropriate solvent like tetrahydrofuran (THF) is passed through a packed bed reactor containing magnesium turnings. The resulting Grignard reagent can then be directly introduced into a second flow reactor where it is mixed with a solution of cyclohexanone to continuously produce the desired tertiary alcohol.

The benefits of this approach include:

Enhanced Safety: The small reaction volume in a flow reactor minimizes the risks associated with the exothermic nature of Grignard reagent formation.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity.

Scalability: The production rate can be easily scaled up by running the flow system for longer periods or by using parallel reactors.

Inline monitoring techniques, such as IR spectroscopy, can be integrated into the flow system to provide real-time analysis of the reaction progress, allowing for rapid optimization of reaction conditions researchgate.net.

Table 3: Comparison of Batch vs. Flow Synthesis for Grignard-based Synthesis of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to exothermicity and accumulation of reactive intermediates. | Inherently safer due to small reaction volumes and better heat dissipation. |

| Process Control | More challenging to maintain precise control over temperature and mixing. | Excellent control over reaction parameters. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Readily scalable by extending run time or using parallel systems. |

| Yield and Purity | Can be variable and may require extensive purification. | Often results in higher yields and purer products due to better control. |

Chemical Reactivity and Transformation of 1 2 Bromophenyl Cyclohexan 1 Ol

Reactions Involving the Hydroxyl Group

The tertiary alcohol moiety is a key site for various chemical modifications.

Dehydration Reactions and Cyclohexene (B86901) Formation

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.org For 1-(2-bromophenyl)cyclohexan-1-ol, a tertiary alcohol, this reaction is expected to proceed readily under relatively mild conditions, such as heating in the presence of a strong acid like sulfuric acid or phosphoric acid. libretexts.orgjove.com

The reaction follows an E1 (elimination, unimolecular) mechanism. jove.comchegg.com The process involves three main steps:

Protonation of the hydroxyl group: The alcohol's oxygen atom acts as a Lewis base, accepting a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). This conversion of the hydroxyl group into a better leaving group (water) is a rapid equilibrium step. chegg.comquora.com

Formation of a carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, resulting in the formation of a stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. jove.comquora.com

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. jove.com This leads to the formation of a double bond and the regeneration of the acid catalyst. The primary product of this reaction would be 1-(2-bromophenyl)cyclohex-1-ene .

Under certain conditions, particularly if the temperature is not sufficiently high, a competing reaction can occur where the alcohol reacts with another molecule of itself to form an ether. quora.com

Derivatization via Esterification and Etherification

Esterification: The formation of esters from tertiary alcohols and carboxylic acids, known as Fischer esterification, is generally challenging. britannica.com Under typical acidic conditions used for primary and secondary alcohols, tertiary alcohols are highly prone to dehydration. google.com However, methods have been developed to achieve esterification of tertiary alcohols. One approach involves using an azeotropic distillation method with boric acid, although the resulting esters can be unstable. researchgate.net Another successful method for direct esterification uses a sulfonic acid cation exchange resin as a catalyst in a non-aqueous system, allowing the reaction to proceed at lower temperatures (25°C to 40°C) where dehydration is minimized. google.com Esters can also be formed from alcohols by reacting them with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk

Etherification: Synthesizing ethers from tertiary alcohols also presents challenges. The Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide, is not suitable for tertiary alkoxides due to competing elimination reactions. researchgate.net However, ethers can be formed from tertiary alcohols under acidic conditions, though this often competes with elimination. masterorganicchemistry.com Symmetrical ethers can be synthesized via the acid-catalyzed dehydration of primary alcohols, but this is less effective for tertiary alcohols where elimination is a major side reaction. masterorganicchemistry.com More advanced methods, such as iron(III)-catalyzed unsymmetrical etherification, have shown success in reacting tertiary alcohols with primary alcohols. nih.gov Other modern techniques involve photoredox catalysis to facilitate the formation of sterically hindered α-tertiary ethers. rsc.org

Formation of Carbon-Heteroatom Bonds (e.g., Halogenation)

The hydroxyl group of an alcohol can be substituted by a halogen atom to form an alkyl halide. chemistrywithdrsantosh.com For tertiary alcohols like this compound, this substitution reaction typically proceeds via a unimolecular nucleophilic substitution (SN1) mechanism when using hydrogen halides (HX). youtube.comreddit.com

The mechanism involves the following steps:

Protonation of the alcohol: The hydroxyl group is protonated by the strong acid (e.g., HBr, HCl), converting it into a good leaving group (water). youtube.comyoutube.com

Formation of a carbocation: The protonated alcohol dissociates, losing a water molecule to form a stable tertiary carbocation. chemistrywithdrsantosh.comyoutube.com

Nucleophilic attack by the halide: The halide ion (e.g., Br⁻, Cl⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the corresponding tertiary alkyl halide. youtube.comyoutube.com

Tertiary alcohols react relatively quickly with concentrated hydrohalic acids at room temperature. chemguide.co.uk Reagents like thionyl chloride (SOCl₂) and phosphorus trihalides (e.g., PBr₃) are also used to convert alcohols to alkyl halides, though they are more commonly associated with SN2 reactions in primary and secondary alcohols. chemistrywithdrsantosh.comreddit.com

Reactions at the Bromine Moiety

The bromine atom on the phenyl ring serves as a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The presence of the hydroxyl group on the cyclohexyl ring is generally well-tolerated in these reactions. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgyoutube.com In the case of this compound, the aryl bromide moiety would react with an organoboron reagent. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. youtube.comthieme-connect.com

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org The aryl bromide of this compound can be coupled with various alkenes using this method. acs.orgnih.gov The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org The presence of functional groups like alcohols is generally tolerated under the reaction conditions. researchgate.netbeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is carried out in the presence of a base, often an amine. wikipedia.orglibretexts.org The aryl bromide of this compound would react with a terminal alkyne to produce an internal alkyne. researchgate.net The reaction is known for its reliability and ability to proceed under mild conditions, including at room temperature. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. rsc.orgresearchgate.net

Table of Reaction Conditions for Cross-Coupling Reactions

| Reaction | Typical Catalyst | Co-catalyst/Ligand | Base | Reactant Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | Phosphine ligands | Na₂CO₃, K₂CO₃, Cs₂CO₃, NaOH | Organoboron compound (e.g., R-B(OH)₂) |

| Heck-Mizoroki | Pd(OAc)₂ or PdCl₂ | Phosphine ligands (e.g., P(o-tol)₃) | Et₃N, K₂CO₃, NaHCO₃ | Alkene (e.g., Styrene, Acrylate) |

| Sonogashira | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N, Piperidine) | Terminal Alkyne (e.g., Phenylacetylene) |

Formation of Organometallic Intermediates (e.g., Lithium, Grignard Reagents)

The bromine atom on the phenyl ring of this compound provides a handle for the generation of highly reactive organometallic intermediates. These reagents are powerful nucleophiles and strong bases, pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.commt.com

Organolithium Reagents: The reaction of an aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, is a common method for preparing aryllithium compounds. This process, known as lithium-halogen exchange, is typically rapid and conducted at low temperatures (e.g., -78 °C) to prevent side reactions. mt.comnih.gov In the case of this compound, the presence of the acidic hydroxyl group complicates this transformation, as the organolithium reagent would preferentially act as a base, deprotonating the alcohol. Therefore, protection of the hydroxyl group (e.g., as a silyl (B83357) ether) would be necessary before attempting the lithium-halogen exchange. Once protected, the resulting lithiated species, (2-(1-(trimethylsilyloxy)cyclohexyl)phenyl)lithium, becomes a potent nucleophile for various synthetic applications. youtube.com

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chegg.com Similar to organolithium reagent formation, the acidic proton of the hydroxyl group in this compound would interfere with the Grignard reaction. The Grignard reagent, being a strong base, would be quenched by the alcohol. Protection of the hydroxyl group is a prerequisite for the successful formation of the corresponding Grignard reagent, (2-(1-(trimethylsilyloxy)cyclohexyl)phenyl)magnesium bromide.

| Organometallic Reagent | Typical Precursor | Reagents and Conditions | Key Characteristics |

|---|---|---|---|

| Aryllithium | Aryl Bromide | 2 eq. alkyllithium (e.g., n-BuLi, t-BuLi) in THF or diethyl ether, low temperature (-78 °C) | Highly reactive nucleophile and strong base. mt.com |

| Grignard Reagent | Aryl Bromide | Magnesium turnings in anhydrous THF or diethyl ether | Strong nucleophile and base, generally less reactive than organolithiums. chegg.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. khanacademy.org For SNAr to occur readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. youtube.comresearchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chegg.com

The 2-bromophenyl moiety of this compound lacks such activating groups. The cyclohexanol (B46403) substituent is not strongly electron-withdrawing. Consequently, direct nucleophilic aromatic substitution of the bromine atom with common nucleophiles (e.g., alkoxides, amines) would require harsh reaction conditions, such as high temperatures and the use of very strong bases. masterorganicchemistry.com

Under such forceful conditions, an alternative mechanism, the elimination-addition (benzyne) pathway, may become competitive. masterorganicchemistry.comwikipedia.org This mechanism involves the elimination of HBr through the action of a very strong base (like sodium amide) to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, leading to a mixture of substitution products. masterorganicchemistry.com Another possibility is the radical-nucleophilic aromatic substitution (SRN1) mechanism, which proceeds through a radical anion intermediate. wikipedia.org

| SNAr Mechanism | Substrate Requirement | Typical Conditions | Intermediate |

|---|---|---|---|

| Addition-Elimination | Electron-withdrawing groups ortho/para to leaving group | Nucleophile in a polar aprotic solvent | Meisenheimer complex chegg.com |

| Elimination-Addition | Unhactivated aryl halide | Very strong base (e.g., NaNH2), high temperature | Benzyne masterorganicchemistry.com |

| SRN1 | Unhactivated aryl halide | Radical initiator (e.g., solvated electrons) | Radical anion wikipedia.org |

Reactions of the Cyclohexane Ring

Conformational Effects on Reactivity

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions. libretexts.org

For a monosubstituted cyclohexane, the equatorial position is generally favored for the substituent to avoid steric clashes with the axial hydrogens on the same side of the ring. libretexts.orggmu.edu In this compound, both the hydroxyl group and the 2-bromophenyl group are attached to the same carbon (C1). In one chair conformer, one group will be axial and the other equatorial. Ring flipping would interchange these positions.

The conformational preference will be dictated by the relative steric bulk of the hydroxyl and 2-bromophenyl groups. The 2-bromophenyl group is significantly larger than the hydroxyl group and will have a strong preference for the equatorial position to minimize steric strain. This preference will lock the cyclohexane ring predominantly in the conformation where the 2-bromophenyl group is equatorial and the hydroxyl group is axial. This conformational bias can influence the reactivity of the molecule, for example, by affecting the accessibility of the hydroxyl group or the adjacent C-H bonds for reactions. The presence of the sp2-hybridized carbon of the carbonyl group in the corresponding ketone, 2-bromophenyl cyclohexyl ketone, would alter the ring's conformation, which can also impact subsequent reactions. youtube.com

Stereoselective Transformations of the Ring System

The stereochemistry of the cyclohexane ring can be manipulated through various stereoselective reactions. Although specific studies on this compound are not prevalent, general principles of stereoselective synthesis can be applied. For instance, if the hydroxyl group were oxidized to a ketone, forming 1-(2-bromophenyl)cyclohexanone, its subsequent reduction could be achieved stereoselectively.

The reduction of a substituted cyclohexanone (B45756) can lead to two diastereomeric alcohols, depending on the trajectory of the hydride attack (from the axial or equatorial face). The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. Bulky reducing agents tend to attack from the less hindered equatorial face, leading to the formation of an axial alcohol. Conversely, smaller reducing agents can approach from the more hindered axial face, yielding an equatorial alcohol. The stereoselective reduction of 2-arylcyclohexanones has been a subject of study, often employing enzymatic or chiral catalytic methods to achieve high diastereoselectivity and enantioselectivity. mdpi.comresearchgate.net

Rearrangement Reactions and Skeletal Rearrangements

Acid-Catalyzed Rearrangements

Tertiary alcohols, such as this compound, are susceptible to rearrangement under acidic conditions. youtube.com The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation on the cyclohexane ring. This carbocation can then undergo several transformations, including elimination to form an alkene or rearrangement to a more stable carbocation.

A particularly relevant acid-catalyzed reaction for this compound is an intramolecular electrophilic aromatic substitution. The carbocation generated at C1 of the cyclohexane ring can be attacked by the electron-rich 2-bromophenyl ring, leading to a cyclization reaction. This type of reaction, a Friedel-Crafts alkylation, would result in the formation of a spirocyclic system. Specifically, the reaction would likely yield a spiro[cyclohexane-1,1'-indene] derivative. evitachem.com This intramolecular cyclization is a powerful method for constructing complex polycyclic frameworks.

| Reaction Type | Intermediate | Potential Product |

|---|---|---|

| Acid-Catalyzed Dehydration/Rearrangement | Tertiary carbocation | Spiro[cyclohexane-1,1'-indene] derivative evitachem.com |

Photochemical or Thermal Rearrangement Pathways

The chemical behavior of this compound under thermal and photochemical conditions presents intriguing possibilities for intramolecular rearrangements, leading to the formation of new cyclic structures. While specific studies on this particular compound are not extensively documented, its structural motifs—a tertiary alcohol on a cyclohexane ring and a bromo-substituted phenyl group—allow for the postulation of several viable reaction pathways based on well-established principles in organic chemistry. These potential transformations primarily include acid-catalyzed thermal rearrangements and photochemical cyclizations.

Thermal Rearrangement Pathways

Under thermal conditions, particularly in the presence of an acid catalyst, this compound is expected to undergo an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comwikipedia.org This type of reaction is a common method for the synthesis of polycyclic compounds. masterorganicchemistry.comblogspot.com The generally accepted mechanism for such a transformation involves the following key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the tertiary hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). chemistrysteps.com This converts the hydroxyl group into a good leaving group (water).

Formation of a Carbocation: The protonated alcohol then loses a molecule of water to generate a tertiary carbocation centered on the cyclohexane ring.

Intramolecular Electrophilic Aromatic Substitution: The carbocation, being a potent electrophile, is then attacked by the electron-rich bromophenyl ring. The bromine atom, being an ortho-para directing deactivator, influences the position of the electrophilic attack. The cyclization is most likely to occur at the carbon atom ortho to the bromine atom (the carbon that was originally bonded to the cyclohexanol moiety) or para to the bromine atom. However, due to the steric hindrance and the deactivating effect of the bromine, the reaction might proceed at the unsubstituted carbon atom ortho to the bromo-cyclohexyl group.

Aromatization: The final step involves the loss of a proton from the spirocyclic intermediate to restore the aromaticity of the phenyl ring, yielding the final rearranged product.

The primary product of this intramolecular Friedel-Crafts reaction would be a spiro-indane derivative. The feasibility of forming five- or six-membered rings through this type of cyclization is well-established. masterorganicchemistry.com

Table 1: Potential Products of Thermal Rearrangement of this compound

| Product Name | Chemical Structure | Reaction Conditions | Plausible Mechanism |

| 7'-Bromospiro[cyclohexane-1,1'-indane] | [Insert Chemical Structure Image] | Strong acid (e.g., H₂SO₄, PPA), heat | Intramolecular Friedel-Crafts Alkylation |

| 5'-Bromospiro[cyclohexane-1,1'-indane] | [Insert Chemical Structure Image] | Strong acid (e.g., H₂SO₄, PPA), heat | Intramolecular Friedel-Crafts Alkylation |

Photochemical Rearrangement Pathways

The photochemical behavior of this compound is anticipated to be governed by the principles of photochemistry involving bromo-aromatic compounds and alcohols. Two primary pathways can be hypothesized:

Homolytic Cleavage of the Carbon-Bromine Bond: Upon irradiation with ultraviolet (UV) light, the C-Br bond, being weaker than the C-H and C-C bonds, can undergo homolytic cleavage to generate a phenyl radical and a bromine radical. The resulting aryl radical can then undergo an intramolecular cyclization by attacking the cyclohexane ring. This could potentially lead to the formation of a spirocyclic dienyl radical, which could then undergo further reactions such as hydrogen abstraction to yield a stable product.

Intramolecular Hydrogen Abstraction: An alternative photochemical pathway involves the excitation of the molecule to a triplet state. researchgate.net In this excited state, the oxygen atom of the hydroxyl group could behave as a radical and abstract a hydrogen atom from the ortho position of the phenyl ring, facilitated by the proximity of the two groups. researchgate.netchempedia.info This would generate a biradical intermediate, which could then collapse to form a new C-O bond, leading to a cyclic ether, or a C-C bond, resulting in a carbocyclic product after subsequent rearrangement. Such intramolecular hydrogen atom abstraction is a known process in photochemistry. researchgate.netnih.gov

The specific products formed would be highly dependent on the reaction conditions, such as the wavelength of light used and the solvent.

Table 2: Hypothetical Products of Photochemical Rearrangement of this compound

| Product Name | Chemical Structure | Reaction Conditions | Plausible Mechanism |

| Spiro[cyclohexa-2,5-diene-1,1'-inden]-4-ol | [Insert Chemical Structure Image] | UV irradiation | Homolytic C-Br cleavage followed by intramolecular cyclization |

| A dibenzofuran (B1670420) derivative | [Insert Chemical Structure Image] | UV irradiation | Intramolecular hydrogen abstraction followed by cyclization and dehydration |

Advanced Spectroscopic and Structural Characterization of 1 2 Bromophenyl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(2-Bromophenyl)cyclohexan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement. The compound's synthesis is typically achieved through the Grignard reaction between 2-bromophenylmagnesium bromide and cyclohexanone (B45756). pearson.comyoutube.comvaia.com

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for the structural assignment of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and the cyclohexyl protons.

Aromatic Region: The four protons on the 2-bromophenyl group would appear in the typical aromatic region (approximately 7.0-7.6 ppm). Due to the ortho-substitution, they would exhibit complex splitting patterns (multiplets) resulting from mutual coupling.

Cyclohexyl Region: The ten protons on the cyclohexane (B81311) ring would produce a series of broad, overlapping multiplets in the upfield region (approximately 1.2-2.5 ppm).

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (-OH) proton is expected, the chemical shift of which is highly dependent on concentration and solvent.

The ¹³C NMR spectrum , often recorded with proton decoupling, shows a single peak for each unique carbon atom.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) would be shifted upfield compared to the others, while the carbon atom attached to the cyclohexanol (B46403) ring (C-1') would be a quaternary signal.

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring are expected. The tertiary carbinol carbon (C-1), bonded to both the phenyl ring and the hydroxyl group, would appear as a key quaternary signal in the 70-80 ppm range. The other five methylene (B1212753) (-CH₂) carbons of the ring would appear in the aliphatic region (approximately 20-40 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (4H) | ~7.0 - 7.6 | Multiplets (m) | Complex splitting due to ortho, meta, and para couplings. |

| Cyclohexyl (10H) | ~1.2 - 2.5 | Overlapping Multiplets (m) | Signals for axial and equatorial protons on the five CH₂ groups. |

| Hydroxyl (1H) | Variable | Broad Singlet (br s) | Shift is concentration-dependent; may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-Br | ~122 - 125 | Quaternary carbon signal. |

| Aromatic C-H | ~127 - 134 | Four distinct signals expected. |

| Aromatic C-C(OH) | ~145 - 150 | Quaternary carbon signal, downfield shift. |

| Cyclohexyl C-OH (C1) | ~75 - 80 | Key quaternary carbinol signal. |

| Cyclohexyl CH₂ (C2-C6) | ~20 - 40 | Multiple signals for the five methylene groups. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the complex signals and confirming the molecule's connectivity. slideshare.netyoutube.comua.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would be used to trace the connectivity within the cyclohexane ring, showing correlations between adjacent geminal and vicinal protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for conformational analysis. researchgate.net

Conformational Analysis via NMR Spectroscopic Data

The cyclohexane ring typically adopts a stable chair conformation. In this compound, the bulky 2-bromophenyl substituent and the hydroxyl group are attached to the same carbon (C1). To minimize steric strain, specifically 1,3-diaxial interactions, the large 2-bromophenyl group is expected to strongly prefer the equatorial position. The smaller hydroxyl group would consequently occupy the axial position. NOESY data would confirm this arrangement by showing spatial correlations between the axial hydroxyl proton and the other axial protons at the C3 and C5 positions of the cyclohexane ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn confirms the elemental formula. For this compound, the molecular formula is C₁₂H₁₅BrO. The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity: the [M]⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br).

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z | Expected Observation |

|---|---|---|---|

| [C₁₂H₁₅⁷⁹BrO]⁺ | ⁷⁹Br | 254.0306 | Confirms the elemental formula C₁₂H₁₅BrO. |

| [C₁₂H₁₅⁸¹BrO]⁺ | ⁸¹Br | 256.0286 | The [M+2]⁺ peak, characteristic of a monobrominated compound. |

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), the molecular ion fragments in a predictable manner, providing clues to the molecule's structure. For tertiary alcohols like this compound, the molecular ion peak may be weak or absent. libretexts.org

Common fragmentation pathways include:

Loss of Water: A peak corresponding to [M-H₂O]⁺• is very common for alcohols.

Alpha-Cleavage: Cleavage of the C-C bond between the phenyl and cyclohexyl rings is a likely pathway. This could generate a bromophenyl cation ([C₆H₄Br]⁺) or a related fragment.

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, often by losing ethene ([C₂H₄]), leading to characteristic daughter ions. docbrown.info

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 254/256 | [C₁₂H₁₅BrO]⁺• | Molecular Ion ([M]⁺•) |

| 236/238 | [C₁₂H₁₃Br]⁺• | Loss of H₂O |

| 155/157 | [C₆H₄Br]⁺ | Cleavage of the bond between the rings |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the bond between the rings |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent feature in the IR spectra of alcohols is the O-H stretching vibration, which, due to hydrogen bonding, typically appears as a strong and broad absorption band in the 3600–3300 cm⁻¹ region. libretexts.orgopenstax.org For this compound, this band is expected to be a dominant feature, confirming the presence of the hydroxyl group.

The carbon-oxygen single bond (C-O) stretch of tertiary alcohols like this one gives rise to a strong absorption in the 1200–1100 cm⁻¹ range. The spectrum also displays characteristic C-H stretching vibrations. The aliphatic C-H stretches from the cyclohexane ring are observed just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range, while the aromatic C-H stretches from the bromophenyl group appear at slightly higher wavenumbers, generally between 3100–3000 cm⁻¹.

The presence of the substituted benzene (B151609) ring is further confirmed by aromatic C=C stretching vibrations, which appear as a series of peaks of variable intensity in the 1600–1450 cm⁻¹ region. openstax.org The substitution pattern on the benzene ring (ortho-disubstitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane (OOP) C-H bending vibrations in the 850-750 cm⁻¹ region. A band characteristic of ortho-disubstitution is expected around 750 cm⁻¹. The C-Br stretch typically appears as a strong absorption in the lower frequency "fingerprint region," often between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3600–3300 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100–3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2950–2850 | Strong |

| C=C (Aromatic) | Stretching | 1600–1450 | Medium to Weak |

| C-O (Tertiary Alcohol) | Stretching | 1200–1100 | Strong |

| C-H (Ortho-disubstituted) | Out-of-Plane Bending | ~750 | Strong |

| C-Br | Stretching | 600–500 | Medium to Strong |

Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects light scattering from molecular vibrations that involve a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, the aromatic ring vibrations are particularly Raman active. The symmetric "ring-breathing" vibration of the benzene ring, typically appearing around 1000 cm⁻¹, is expected to be a sharp and intense peak. The C=C stretching vibrations of the aromatic ring also give strong Raman signals in the 1600-1550 cm⁻¹ range.

In contrast to its IR activity, the O-H stretch is often a weak and broad signal in the Raman spectrum of hydrogen-bonded alcohols. However, the non-polar C-C bonds of the cyclohexane ring and the C-Br bond will produce characteristic Raman signals. aps.org The C-Br stretch, in particular, can be a useful diagnostic peak. Tip-enhanced Raman spectroscopy (TERS) is an advanced technique that could be employed to achieve significantly higher sensitivity and spatial resolution, potentially providing insights into the molecule's orientation on a surface. rsc.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Determination of Solid-State Molecular Structure

While the specific crystal structure of this compound is not publicly available in databases like the Cambridge Structural Database (CSD), the analysis of closely related compounds, such as 1-phenylcyclohexanol, provides a strong basis for predicting its solid-state structure. cam.ac.uk

The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision. This analysis would yield exact bond lengths, bond angles, and torsion angles for this compound. Such data would confirm the tertiary alcohol structure, the connectivity of the bromophenyl and cyclohexyl groups to the central carbon, and the geometry of the six-membered ring. For analogous structures like 4-phenylcyclohexanol, crystallographic analysis has confirmed a monoclinic space group (P 1 21/c 1), providing detailed unit cell dimensions. nih.gov

Analysis of Conformation and Intermolecular Interactions

A key insight from an X-ray crystal structure analysis is the molecule's conformation. The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The bulky 2-bromophenyl and hydroxyl groups would be positioned on the central carbon atom. Their orientation (axial vs. equatorial) would be determined by the need to minimize steric hindrance within the crystal lattice.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds like this compound. Given its structure, both gas and liquid chromatography are suitable techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing this compound. tandfonline.com Due to the presence of both polar (hydroxyl) and non-polar (bromophenyl, cyclohexyl) moieties, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would effectively retain the compound, while a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution. tandfonline.com Detection could be achieved using a UV-Vis detector, as the bromophenyl group is a strong chromophore. researchgate.net Purity assessment is performed by integrating the area of the main peak and comparing it to the areas of any impurity peaks.

Gas Chromatography (GC) is also well-suited for this analysis, particularly for assessing volatile impurities. antpedia.com The compound is sufficiently volatile for GC analysis, especially when using a high-temperature capillary column with a non-polar or medium-polarity stationary phase (e.g., polysiloxane-based). A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis. researchgate.net For complex mixtures or trace analysis, coupling the chromatograph to a mass spectrometer (GC-MS) would allow for definitive identification of the main component and any impurities based on their mass spectra.

Table 2: Common Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water | UV-Vis (e.g., at 230-250 nm) | Purity analysis, quantification |

| GC | Polysiloxane (e.g., DB-5, HP-1) | Helium or Hydrogen | FID, MS | Purity analysis, volatile impurity profiling, identification |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used to determine the purity of a sample and to separate it from starting materials, by-products, or impurities. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

In the analysis of bromophenolic compounds, reversed-phase HPLC is a common and effective approach. mdpi.comnih.gov For this compound, a C8 or C18 column would typically be employed as the stationary phase. These phases consist of silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) hydrocarbon chains, creating a nonpolar surface. The mobile phase is generally a polar solvent system, often a mixture of water (frequently containing an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. mdpi.comnih.govresearchgate.net

By running a gradient—systematically increasing the proportion of the organic solvent in the mobile phase over time—compounds are eluted from the column based on their relative polarity. Less polar compounds have a stronger affinity for the nonpolar stationary phase and thus elute later, while more polar compounds elute earlier. The purity of the this compound sample can be assessed by the presence of a single, sharp peak at a characteristic retention time. The area under this peak is proportional to its concentration, allowing for quantification. The selectivity of the method can be confirmed by ensuring the absence of co-eluting compounds, often verified using a Diode Array Detector (DAD) to check for peak purity across the UV spectrum. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Brominated Aromatic Alcohols

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18, 3-5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.05% Trifluoroacetic Acid) researchgate.net |

| Flow Rate | 0.25 - 1.0 mL/min researchgate.netresearchgate.net |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~210-265 nm |

| Column Temperature | 30 °C researchgate.net |

| Injection Volume | 5 µL researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com While this compound itself has a relatively high boiling point and limited volatility due to the polar hydroxyl group, it can be readily analyzed by GC after chemical derivatization.

Derivatization is a process that converts the analyte into a more volatile and thermally stable derivative. For alcohols like this compound, a common strategy is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This transformation significantly reduces the polarity and increases the volatility of the molecule, making it highly suitable for GC analysis.

The resulting TMS-ether of this compound can then be injected into the GC system. The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column. fmach.it The column, often coated with a nonpolar or medium-polarity stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the phase. The separated compounds are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com GC coupled with Mass Spectrometry (GC-MS) is particularly valuable as it provides not only retention time data but also a mass spectrum for each component, allowing for definitive structural identification. fmach.it

Table 2: Representative GC Parameters for Analysis of Volatile Derivatives

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| Stationary Phase (Column) | Capillary column (e.g., Rtx-WAX, DB-5ms), 30-60 m length fmach.it |

| Carrier Gas | Helium at a flow rate of 1.2 mL/min fmach.itsilae.it |

| Injection Mode | Splitless silae.it |

| Temperature Program | Initial temp 40-60°C, ramp at 2-10°C/min to 240-300°C fmach.it |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) mdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry for qualitative monitoring of reactions. researchgate.netresearchgate.net It is an ideal method for tracking the progress of the synthesis of this compound, which is often prepared via a Grignard reaction between a Grignard reagent (e.g., 2-bromophenylmagnesium bromide) and cyclohexanone. quora.comchemistryconnected.com

To monitor the reaction, a small aliquot of the reaction mixture is periodically sampled and spotted onto a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of silica gel (the stationary phase). researchgate.netquora.com Alongside the reaction mixture, spots of the starting materials (e.g., cyclohexanone and 2-bromo-iodobenzene, a precursor to the Grignard reagent) are also applied as references. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. researchgate.net

As the mobile phase ascends the plate by capillary action, it carries the compounds with it at different rates depending on their polarity. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have stronger interactions with the silica gel and travel shorter distances (lower Rf). The product, this compound, is more polar than the cyclohexanone starting material due to the addition of the bulky bromophenyl group but less polar than the highly polar Grignard reagent which often remains at the baseline or decomposes. The progress of the reaction can be visualized (e.g., under UV light or by staining) by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. quora.comchegg.com

Table 3: Common TLC System for Monitoring Synthesis

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated on glass or aluminum plates researchgate.net |

| Mobile Phase (Eluent) | Mixture of Hexane and Ethyl Acetate (e.g., 4:1 or 9:1 v/v) researchgate.net |

| Application | Capillary tube spotting of reactants, co-spot, and reaction mixture |

| Development | In a closed chamber until solvent front is ~1 cm from the top |

| Visualization | UV light (254 nm) for UV-active compounds, or chemical staining (e.g., potassium permanganate, p-anisaldehyde) researchgate.net |

Computational and Theoretical Studies of 1 2 Bromophenyl Cyclohexan 1 Ol

Electronic Structure and Molecular Geometry Calculations

The arrangement of electrons and the three-dimensional shape of a molecule are fundamental to its chemical and physical properties. Computational methods are routinely used to predict these characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 1-(2-Bromophenyl)cyclohexan-1-ol, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield important electronic properties such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding the molecule's reactivity.

A representative data table for DFT-calculated ground state properties, which is currently unavailable for this specific compound, would typically look like this:

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-O | Data not available |

| Bond Angles (°) ** | |

| C-C-Br | Data not available |

| C-C-O | Data not available |

| Dihedral Angles (°) ** | |

| Br-C-C-C | Data not available |

| O-C-C-C | Data not available |

| Electronic Properties | |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide even more accurate predictions of molecular properties. For this compound, these high-level calculations would serve to benchmark the results from DFT and provide highly reliable data on its geometry and electronic structure.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexanol (B46403) ring allows the molecule to exist in various spatial arrangements, or conformations. Understanding the relative energies of these conformations is key to predicting the molecule's behavior.

The cyclohexane (B81311) ring in this compound can adopt several conformations, with the chair form typically being the most stable. The substituents—the 2-bromophenyl group and the hydroxyl group—can be in either axial or equatorial positions. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This would reveal the energetic preference for the substituents to occupy specific positions and the dynamics of conformational changes like ring flips.

A hypothetical data table summarizing conformational analysis findings would include:

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angles (°) |

| Chair (eq-Ph, eq-OH) | Data not available | Data not available | Data not available |

| Chair (ax-Ph, eq-OH) | Data not available | Data not available | Data not available |

| Chair (eq-Ph, ax-OH) | Data not available | Data not available | Data not available |

| Twist-Boat | Data not available | Data not available | Data not available |

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in a solvent, would provide insights into its dynamic properties. This includes the flexibility of the molecule, the motion of the substituent groups, and the interactions with surrounding solvent molecules. Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment.

Reaction Mechanism Elucidation

Transition State Calculations for Reaction Pathways

There is no available research detailing transition state calculations for reaction pathways involving this compound. Transition state theory is a fundamental concept in chemical kinetics, and its application through computational chemistry allows for the determination of reaction rates and the elucidation of complex reaction mechanisms. The energy and geometry of transition states, which represent the highest energy barrier along a reaction coordinate, provide invaluable insights into the feasibility and selectivity of chemical transformations. However, no such calculations have been published for this specific compound.

Kinetic and Thermodynamic Studies of Transformations

Similarly, a search for kinetic and thermodynamic studies of transformations involving this compound yielded no specific results. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate key thermodynamic quantities like enthalpy, entropy, and Gibbs free energy for reactants, products, and transition states. This data helps in predicting the spontaneity and equilibrium position of a reaction. Likewise, kinetic parameters derived from computational models can forecast reaction rates under various conditions. The absence of such studies for this compound means that its reactivity profile from a theoretical standpoint remains unexplored.

Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational means is a powerful tool for structure verification and analysis. While methods for these predictions are well-established, they have not been specifically applied to this compound in the available literature.

Computational NMR and IR Spectral Simulations

No computational Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectral simulations for this compound have been reported. Computational NMR spectroscopy, often using methods like Gauge-Independent Atomic Orbital (GIAO), can predict chemical shifts (¹H and ¹³C) and coupling constants, aiding in the interpretation of experimental spectra. Similarly, computational IR spectroscopy can simulate the vibrational frequencies of a molecule, providing a theoretical spectrum that can be compared with experimental data to confirm structural assignments and understand bonding characteristics. The lack of these simulations for this compound indicates a gap in the comprehensive characterization of this compound.

Prediction of Other Spectroscopic Parameters

There is no information available regarding the prediction of other spectroscopic parameters for this compound. This includes, but is not limited to, UV-Vis spectra, Raman spectra, and mass spectrometry fragmentation patterns derived from computational models. These predictions are valuable for understanding the electronic structure and fragmentation behavior of molecules.

Applications of 1 2 Bromophenyl Cyclohexan 1 Ol As a Synthetic Intermediate and Building Block

Precursor for Carbon-Carbon Bond Formations

The aryl bromide moiety of 1-(2-bromophenyl)cyclohexan-1-ol is a key functional group that enables the formation of new carbon-carbon bonds through various organometallic reactions.

Utilization in Grignard-Type or Organolithium Reagent Synthesis for Further Elaboration

The generation of Grignard or organolithium reagents from aryl halides is a fundamental transformation in organic synthesis, providing potent carbon-based nucleophiles. wikipedia.orgharvard.edunih.gov However, the presence of the acidic hydroxyl proton in this compound presents a challenge, as these strong organometallic bases would be quenched by deprotonation of the alcohol.

To overcome this, a common strategy involves a halogen-metal exchange reaction. This process is typically rapid, often proceeding at low temperatures. wikipedia.orgharvard.edu The general order of reactivity for this exchange is I > Br > Cl. wikipedia.orgprinceton.edu For substrates containing acidic protons, such as the hydroxyl group in this compound, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can be employed to facilitate the exchange while mitigating the issue of the acidic proton. nih.gov First, the alcohol can be deprotonated with a Grignard reagent, followed by the lithium-halogen exchange with an organolithium reagent. nih.gov The resulting organolithium species is a powerful nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds.

Alternatively, protection of the hydroxyl group as a silyl (B83357) ether or other suitable protecting group would allow for the direct formation of the Grignard or organolithium reagent from the aryl bromide. This protected intermediate could then undergo reaction with an electrophile, followed by deprotection to regenerate the tertiary alcohol.

Role in Cross-Coupling Methodologies for Aryl Coupling

The aryl bromide in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. fishersci.co.uklibretexts.org Two of the most prominent examples are the Suzuki-Miyaura and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryls and has the advantage of using relatively stable and low-toxicity boronic acid reagents. fishersci.co.ukwikipedia.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and bases can be used, and the reaction can often be carried out in aqueous or biphasic solvent systems. fishersci.co.ukwikipedia.org

The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.orggold-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgnih.gov The proposed mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle where a copper acetylide is formed, which then participates in the transmetalation step with the palladium complex. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

The following table summarizes the key features of these cross-coupling reactions as they could be applied to this compound.

| Reaction | Coupling Partner | Catalyst System | Key Features | Potential Product from this compound |

| Suzuki-Miyaura Coupling | Aryl- or vinyl-boronic acid/ester | Pd(0) catalyst, Base | Forms C(sp²)–C(sp²) or C(sp²)–C(sp²) bonds; Tolerant of many functional groups; Stable and low-toxicity reagents. fishersci.co.ukwikipedia.orgorganic-chemistry.org | 1-(2-Arylphenyl)cyclohexan-1-ol |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)–C(sp) bonds; Mild reaction conditions. wikipedia.orglibretexts.orgorganic-chemistry.org | 1-(2-Alkynylphenyl)cyclohexan-1-ol |

Building Block for Complex Organic Scaffolds

The bifunctional nature of this compound allows for its use in the construction of more elaborate and sterically demanding molecular frameworks, including fused and bridged ring systems, as well as substituted cyclohexyl derivatives.

Construction of Fused and Bridged Ring Systems

The strategic placement of the aryl bromide and the cyclohexanol (B46403) moiety in this compound provides a template for intramolecular reactions to form complex polycyclic systems. One notable transformation is the potential for intramolecular cyclization to form spirocyclic structures. For instance, derivatives of 1-(2-bromophenylamino)cyclohexanecarbonitriles, which are structurally related to this compound, have been shown to undergo radical cyclization to produce spiro[2H-indole-2-cyclohexan]-3(1H)-imines. nih.gov These imines can then be hydrolyzed to the corresponding spiro[2H-indol]-3(1H)-ones. nih.gov This suggests that this compound could serve as a precursor to spiro[cyclohexane-1,1'-inden]-3'(2'H)-one derivatives through an intramolecular cyclization strategy. researchgate.netrsc.org Such spirocyclic systems often involve the formation of a new ring fused to the original phenyl ring.

Synthesis of Substituted Cyclohexenes and Cyclohexanones

The cyclohexanol portion of this compound can be chemically modified to introduce further functionality.

Substituted Cyclohexenes: The tertiary alcohol can undergo acid-catalyzed dehydration to form an alkene. umass.eduyoutube.com In the case of this compound, this would lead to the formation of 1-(2-bromophenyl)cyclohexene. This reaction is typically driven by the removal of water and proceeds via an E1 mechanism involving a carbocation intermediate. youtube.com The resulting cyclohexene (B86901) can then be subjected to further synthetic manipulations.

Substituted Cyclohexanones: Oxidation of the tertiary alcohol in this compound is not possible without breaking a carbon-carbon bond. However, the related secondary alcohol, 2-(2-bromophenyl)cyclohexan-1-ol, could be oxidized to 2-(2-bromophenyl)cyclohexanone. More relevant to the parent compound, if the cyclohexyl ring were to be dearomatized and functionalized prior to the introduction of the bromo-phenyl group, subsequent oxidation of a secondary alcohol to a ketone would be a key step. The oxidation of cyclohexanols to cyclohexanones is a common transformation, often employing reagents like chromic acid or other transition metal catalysts. nih.govnih.govresearchgate.nettudelft.nlresearchgate.net

The following table outlines these transformations.

| Transformation | Reagents & Conditions | Product Type |

| Dehydration | Strong acid (e.g., H₃PO₄), Heat | Substituted Cyclohexene |

| Oxidation (of related secondary alcohol) | Oxidizing agent (e.g., H₂CrO₄, PCC) | Substituted Cyclohexanone (B45756) |

Intermediate in the Synthesis of Specific Compound Classes (without detailing their non-chemical properties)

This compound is a known intermediate in the synthesis of a class of compounds known as 1-arylcyclohexylamines. nih.gov The most prominent member of this class is Phencyclidine (PCP). nih.govmdma.chresearchgate.netnih.govswgdrug.org The synthesis of Phencyclidine and its analogs often involves the reaction of a Grignard reagent with a nitrile. mdma.chresearchgate.netnih.gov Specifically, 1-piperidinocyclohexanecarbonitrile (B162700) can be reacted with phenylmagnesium bromide. researchgate.net While not directly starting from this compound, its structural motif is central to this class of compounds. The synthesis of various 1-arylcyclohexylamines has been explored for research purposes. nih.govresearchgate.net

Precursor to Aryl-Substituted Cyclohexyl Derivatives

The strategic placement of the bromo and hydroxyl functionalities on this compound allows for sequential reactions to generate a variety of aryl-substituted cyclohexyl derivatives. A common initial step is the dehydration of the tertiary alcohol to form the corresponding alkene, 1-(2-bromophenyl)cyclohex-1-ene. This transformation is typically achieved under acidic conditions. nih.govumass.edu

Following the formation of the cyclohexene derivative, the bromine atom on the phenyl ring serves as a handle for introducing a second aryl group via cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this purpose, reacting the brominated alkene with an arylboronic acid in the presence of a palladium catalyst. libretexts.orgnih.gov This two-step sequence provides a straightforward route to 1,2-diaryl-substituted cyclohexenes, which are important structural motifs in medicinal chemistry and materials science.

For instance, the synthesis of 1-phenyl-2-(p-tolyl)cyclohex-1-ene can be envisioned starting from this compound. The initial dehydration would yield 1-(2-bromophenyl)cyclohex-1-ene. Subsequent Suzuki-Miyaura coupling with 4-methylphenylboronic acid would then furnish the desired diarylcyclohexene.